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Compound of Interest

Compound Name: 4-Bromo-1-methylpiperidine

Cat. No.: B1279848

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-1-methylpiperidine is a key heterocyclic building block in medicinal chemistry,
valued for its utility in the synthesis of a diverse range of biologically active compounds. Its
piperidine core is a prevalent scaffold in many centrally acting drugs, and the presence of a
reactive bromine atom at the 4-position allows for facile derivatization through various synthetic
methodologies. This application note details the use of 4-Bromo-1-methylpiperidine in the
discovery of potent and selective ligands for key CNS targets, including dopamine, serotonin,
and sigma receptors. We provide an overview of its applications, detailed experimental
protocols for key transformations, and data on the biological activity of representative
derivatives.

The reactivity of the C-Br bond in 4-bromo-1-methylpiperidine is a key feature that enables its
use in a wide array of reactions.[1] This includes nucleophilic substitutions and cross-coupling
reactions, which are fundamental to constructing more complex molecular architectures for the
development of new pharmaceuticals.[1]

Physicochemical Properties
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A thorough understanding of the physicochemical properties of 4-Bromo-1-methylpiperidine
is essential for its effective use in synthesis.

Property Value Reference
CAS Number 76444-51-4 [1]
Molecular Formula CeH12BrN [11[2][3]
Molecular Weight 178.07 g/mol [11[3]
Appearance Colorl'ess to pale yellow liquid 2]

or solid
Boiling Point ~174.8 °C [1]
Flash Point ~59.5°C [1]

Applications in Drug Discovery

The 1-methylpiperidine moiety is a common feature in ligands targeting CNS receptors. The
introduction of various substituents at the 4-position via nucleophilic substitution of the bromine
atom allows for the fine-tuning of pharmacological activity and selectivity.

Dopamine Receptor Ligands

Dopamine receptors, particularly the D2 and D4 subtypes, are important targets for the
treatment of psychosis, schizophrenia, and Parkinson's disease. The piperidine scaffold is a
well-established pharmacophore for dopamine receptor antagonists. By reacting 4-Bromo-1-
methylpiperidine with various nucleophiles, libraries of compounds can be generated and
screened for D2 and D4 receptor affinity.

Serotonin Receptor Ligands

Serotonin (5-HT) receptors are implicated in a wide range of psychiatric conditions, including
depression, anxiety, and schizophrenia. The 5-HT1A and 5-HT2A receptor subtypes are
particularly important targets for therapeutic intervention. The 1-methylpiperidine core can be
incorporated into novel serotonin receptor ligands through the synthetic versatility of 4-Bromo-
1-methylpiperidine.
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Sigma Receptor Ligands

Sigma receptors, particularly the sigma-1 subtype, are involved in a variety of cellular functions
and are considered therapeutic targets for neurodegenerative diseases, pain, and psychiatric
disorders. The piperidine motif is a common structural element in high-affinity sigma-1 receptor
ligands.

Experimental Protocols

The following protocols describe the synthesis of representative compounds using 4-Bromo-1-
methylpiperidine as a starting material. These protocols are based on general nucleophilic
substitution reactions commonly employed in medicinal chemistry.

Synthesis of 4-Anilino-1-methylpiperidine (A
Representative N-Arylation)

This protocol describes a general procedure for the nucleophilic substitution of the bromine
atom in 4-Bromo-1-methylpiperidine with an aniline derivative.

Workflow for the Synthesis of 4-Anilino-1-methylpiperidine
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Caption: General workflow for the synthesis of 4-Anilino-1-methylpiperidine.
Materials:
e 4-Bromo-1-methylpiperidine (1.0 eq)

e Aniline (1.1 eq)
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o Potassium carbonate (K2COs) (2.0 eq)

¢ N,N-Dimethylformamide (DMF)

o Ethyl acetate

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for column chromatography

Procedure:

To a round-bottom flask, add 4-Bromo-1-methylpiperidine, aniline, and potassium
carbonate.

o Add DMF to the flask and stir the mixture at 100 °C for 12-24 hours, monitoring the reaction
progress by TLC.

» After completion, cool the reaction mixture to room temperature and pour it into water.
o Extract the aqueous layer with ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl
acetate in hexanes) to afford the desired 4-Anilino-1-methylpiperidine.

Synthesis of 4-Phenoxy-1-methylpiperidine (A
Representative O-Arylation)

This protocol outlines a general procedure for the synthesis of 4-phenoxy-1-methylpiperidine
via a Williamson ether synthesis-type reaction.

Materials:
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e 4-Bromo-1-methylpiperidine (1.0 eq)

e Phenol (1.1 eq)

e Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
e Anhydrous Tetrahydrofuran (THF)

e Saturated aqueous ammonium chloride (NH4Cl)

o Ethyl acetate

e Brine

e Anhydrous magnesium sulfate (MgSQOa)

 Silica gel for column chromatography

Procedure:

e To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add
a solution of phenol in anhydrous THF.

e Cool the solution to 0 °C and carefully add sodium hydride portion-wise.

 Allow the mixture to stir at room temperature for 30 minutes.

e Add a solution of 4-Bromo-1-methylpiperidine in anhydrous THF to the reaction mixture.

e Heat the reaction to reflux and stir for 12-24 hours, monitoring by TLC.

e Cool the reaction to 0 °C and cautiously quench with saturated agueous ammonium chloride.
o Extract the aqueous layer with ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and
concentrate in vacuo.
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» Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of
methanol in dichloromethane) to yield 4-Phenoxy-1-methylpiperidine.

Biological Activity Data

The following table summarizes the biological activity of representative compounds that can be
synthesized using 4-Bromo-1-methylpiperidine or analogous 4-halopiperidine precursors.

Representative

Compound Biological
Target Compound . Reference
Class Activity
Example
4-
S p-Opioid Fentanyl Ki=47 nM - 76
Anilidopiperidine
Receptor Analogues UM
s
4-(4-
. (
. (Benzyloxy)phen
Phenoxypiperidin ~ LSD1 ICs0 =4 yM
oxy)-1-
es
methylpiperidine
4-Hydroxy-1-[2-
4 -
o NR1/2B NMDA hydroxyphenoxy)
Benzylpiperidine ICs0 = 0.025 pM
Receptor ethyl]-4-(4-
S
methylbenzyl)pip
eridine

Signaling Pathways

The biological effects of compounds derived from 4-Bromo-1-methylpiperidine are mediated
through specific intracellular signaling pathways upon binding to their respective CNS targets.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRSs) that couple to Gi/o proteins.
A[4]ctivation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased
intracellular cyclic AMP (cCAMP) levels and reduced protein kinase A (PKA) activity.
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Caption: Simplified Dopamine D2 Receptor signaling pathway.

Serotonin 5-HT1A Receptor Signaling Pathway

Similar to D2 receptors, 5-HT1A receptors are GPCRs that couple to Gi/o proteins, leading to
the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. T[5]hey can also
modulate ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK)
channels.
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Caption: Serotonin 5-HT1A Receptor signaling pathways.

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the
endoplasmic reticulum-mitochondrion interface. It modulates calcium signaling and interacts
with various ion channels and other proteins to influence a wide range of cellular processes,
including cell survival and neuronal plasticity.
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Caption: Overview of Sigma-1 Receptor signaling.

Conclusion

4-Bromo-1-methylpiperidine is a valuable and versatile building block for the synthesis of
novel CNS-targeted drug candidates. Its straightforward reactivity allows for the generation of
diverse chemical libraries for screening against various receptors. The protocols and data
presented herein provide a foundation for researchers to explore the potential of this scaffold in
their drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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